1,2-Benzisothiazole, 5-bromo-3-chloro-

Vue d'ensemble

Description

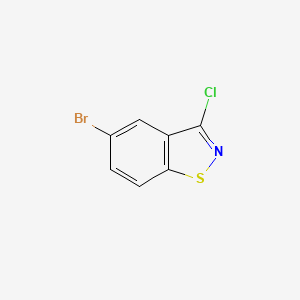

1,2-Benzisothiazole, 5-bromo-3-chloro-, also known as BITBC, is an organic compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole, 5-bromo-3-chloro- consists of a benzisothiazole core with bromo and chloro substituents . The exact positions of these substituents could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 237.8±22.0 °C and a predicted density of 1.849±0.06 g/cm3 . Its pKa is predicted to be 0.47±0.50 .Applications De Recherche Scientifique

Medicinal Chemistry: Antidiabetic Drug Synthesis

5-bromo-3-chloro-1,2-benzothiazole serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment. The compound’s role in the development of these inhibitors highlights its importance in addressing public health issues related to diabetes .

Pharmaceutical Research: Antitumor Activity

This compound is utilized in the synthesis of enantiomers with potential antitumor activity. Specifically, it has been involved in the study of PI3Kα kinase inhibition, which is significant in cancer research due to the kinase’s role in cell growth and survival .

Materials Science: Analytical Applications

In materials science, 5-bromo-3-chloro-1,2-benzothiazole is used in various analytical methods, including NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for characterizing materials and ensuring quality control in industrial processes .

Environmental Science: Antibacterial Applications

The benzothiazole derivative has been studied for its antibacterial properties, particularly against multidrug-resistant bacteria. This research is vital for developing new antibiotics to combat the growing issue of antimicrobial resistance .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, the compound is used as a standard or reference in chromatographic and spectroscopic analyses. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Biotechnology Research: Drug Discovery

5-bromo-3-chloro-1,2-benzothiazole is also significant in biotechnology research, where it’s used in the synthesis of compounds with potential therapeutic applications. Its role in drug discovery is underscored by its involvement in the development of new molecules with desired biological activities .

Propriétés

IUPAC Name |

5-bromo-3-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETKMCDPJRQYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole, 5-bromo-3-chloro- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)

![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)